molecular formula C21H25N5O4 B2474915 ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 923399-54-6

ethyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No. B2474915
CAS RN: 923399-54-6
M. Wt: 411.462
InChI Key: VQEDVNSWBRHLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidopurinone ring, which is a fused ring system combining the structures of pyrimidine and purine. It also has an acetate group attached to it. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidopurinone ring and the acetate group would likely have a significant impact on the molecule’s shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acetate group could potentially undergo reactions involving nucleophilic substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the acetate group could potentially increase its solubility in polar solvents .

Scientific Research Applications

Chemical Modification of Biopolymers

Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate (EMIMAc), are highlighted for their ability to dissolve high molecular biopolymers like cellulose. This property makes them suitable as reaction media for the chemical modification of cellulose, enabling the homogeneous acylation, carbanilation, and silylation of cellulose. Under specific conditions (low temperature and reagent excess), various cellulose derivatives can be obtained, showcasing the versatility and potential of ionic liquids in polymer modification and biopolymer research (Heinze et al., 2008).

Ethyl Acetate Production and Process Intensification

Ethyl acetate, commonly used as a solvent, can be produced through various process intensification techniques. The review of ethyl acetate esterification processes explores the advantages of different techniques over traditional methods. It details the impact of process parameters like flow rates, catalyst choice, reflux ratio, and entrainer types on ethyl acetate purity, production rate, energy consumption, and total annual cost. This provides crucial insights into optimizing ethyl acetate production processes, essential for industries relying on this solvent (Patil & Gnanasundaram, 2020).

Industrial Applications and Toxicity Concerns of Ionic Liquids

The review focuses on the industrial potential of 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) due to its ability to dissolve various biopolymers like cellulose and chitin. With steps towards its industrial-scale utilization, the review underscores the need for comprehensive toxicity and environmental impact assessments. It emphasizes the importance of evaluating [C2mim][OAc]'s influence on human health and ecotoxicity before large-scale application, highlighting the pressing need for integrating toxicity assessment in any research related to the industrial use of this ionic liquid (Ostadjoo et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound is used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets or other resources for information on potential hazards .

Future Directions

The future research directions for this compound could involve further studies to explore its chemical reactivity, potential uses, and biological activity. This could include testing the compound in various chemical reactions, studying its interactions with biological targets, or investigating its potential applications in fields like medicine or materials science .

properties

IUPAC Name

ethyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-5-30-16(27)12-26-19(28)17-18(23(4)21(26)29)22-20-24(10-7-11-25(17)20)15-9-6-8-13(2)14(15)3/h6,8-9H,5,7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEDVNSWBRHLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.